molecular formula C24H30FN3O7S B611660 Ibiglustat succinate CAS No. 1629063-78-0

Ibiglustat succinate

カタログ番号 B611660
CAS番号: 1629063-78-0
分子量: 523.5764
InChIキー: SQXUKOJKIWCALK-PKLMIRHRSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Venglustat, also known as Ibiglustat, GZ402671, GZ-452;  Genz-682452 and SAR402671, is a potent and selective Glucosylceramide synthase inhibitor and ceramide glucosyltransferase inhibitor. Ibiglustat blocks the formation of glucosylceramide (GL-1), a key intermediate in the synthesis of GL-3. Ibiglustat is potentially useful for treating Fabry disease. Fabry disease is a rare lysosomal storage disorder, which results in abnormal tissue deposits of a particular fatty substance called globotriaosylceramide (GL-3 or Gb3) throughout the body.

科学的研究の応用

Immunization and Inflammatory Bowel Disease

A study by Melmed et al. (2010) in "The American Journal of Gastroenterology" explored the impact of immunosuppression on immune responses to pneumococcal vaccination in patients with inflammatory bowel disease (IBD). The study showed that immune response to pneumococcal polysaccharide vaccines is impaired in patients with Crohn's disease on combination immunosuppressive therapy (Melmed et al., 2010).

Antidepressants and Inflammatory Bowel Disease

Macer et al. (2017) in "Inflammatory Bowel Diseases" conducted a systematic review to evaluate the efficacy of antidepressants on IBD activity. The review suggested that antidepressants might have a positive impact on the course of IBD, although conclusive evidence was lacking due to the absence of randomized trials (Macer et al., 2017).

Modulators of Sphingolipid Metabolism in Lung Inflammation

Dechecchi et al. (2011) in the "American Journal of Respiratory Cell and Molecular Biology" investigated the effects of miglustat, a drug affecting ceramide metabolism, on lung inflammation. This study is relevant because miglustat is structurally related to Ibiglustat succinate. It was found that both miglustat and amitriptyline could reduce immune response and decrease the Pseudomonas aeruginosa-induced accumulation of ceramide, suggesting potential therapeutic benefits in treating pulmonary disorders (Dechecchi et al., 2011).

Role of Succinate in Intestinal Inflammation

A study by Connors et al. (2018) in "Nutrients" discussed the role of succinate, a component of Ibiglustat succinate, in intestinal inflammation. The study highlighted that elevated succinate levels in the gut are associated with inflammatory bowel disease and other forms of intestinal inflammation (Connors et al., 2018).

Immunosuppressive Therapies and Vaccination Response

The study by Nguyen et al. (2015) in "Digestive Diseases and Sciences" analyzed the effect of immunosuppressive therapies for IBD on vaccine response. They found a significantly lower response to routine vaccinations in patients on immunosuppressive therapy, which is crucial for considering vaccination strategies in patients possibly treated with Ibiglustat succinate (Nguyen et al., 2015).

Succinate as an Initiator in Tumorigenesis

Two studies by Zhao et al. (2017) in "Oncotarget" explored the role of succinate in tumorigenesis. They found that succinate accumulation is observed in various malignancies and can act as a carcinogenic initiator, indicating its potential role in cancer progression and treatment (Zhao et al., 2017) (Zhao et al., 2017).

特性

CAS番号

1629063-78-0

製品名

Ibiglustat succinate

分子式

C24H30FN3O7S

分子量

523.5764

IUPAC名

(3S)-1-azabicyclo[2.2.2]octan-3-yl N-{2-[2-(4-fluorophenyl)- 1,3-thiazol-4-yl]propan-2-yl}carbamate malate

InChI

InChI=1S/C20H24FN3O2S.C4H6O5/c1-20(2,17-12-27-18(22-17)14-3-5-15(21)6-4-14)23-19(25)26-16-11-24-9-7-13(16)8-10-24;5-2(4(8)9)1-3(6)7/h3-6,12-13,16H,7-11H2,1-2H3,(H,23,25);2,5H,1H2,(H,6,7)(H,8,9)/t16-;/m1./s1

InChIキー

SQXUKOJKIWCALK-PKLMIRHRSA-N

SMILES

O=C(O[C@@H]1CN2CCC1CC2)NC(C)(C3=CSC(C4=CC=C(F)C=C4)=N3)C.OC(CC(O)=O)C(O)=O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

GZ/SAR402671A;  Ibiglustat L-malate;  Genz-682452-AU;  SAR402671A;  GZ-402671;  GZ402671;  GZ 402671;  SAR402671;  SAR-402671;  SAR 402671;  Genz-682452-AA;  Ibiglustat;  GZ-452;  Genz-682452

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ibiglustat succinate
Reactant of Route 2
Ibiglustat succinate
Reactant of Route 3
Ibiglustat succinate
Reactant of Route 4
Ibiglustat succinate
Reactant of Route 5
Ibiglustat succinate
Reactant of Route 6
Ibiglustat succinate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。